molecular formula C12H5Cl3F4N2 B5918568 3,4,6-trichloro-N-(4-fluorophenyl)-5-(trifluoromethyl)pyridin-2-amine

3,4,6-trichloro-N-(4-fluorophenyl)-5-(trifluoromethyl)pyridin-2-amine

Cat. No.: B5918568
M. Wt: 359.5 g/mol
InChI Key: DXEUWUMXAHTUKV-UHFFFAOYSA-N
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Description

3,4,6-Trichloro-N-(4-fluorophenyl)-5-(trifluoromethyl)pyridin-2-amine is a synthetic organic compound that belongs to the class of pyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,6-trichloro-N-(4-fluorophenyl)-5-(trifluoromethyl)pyridin-2-amine typically involves multi-step organic reactions. A common approach might include:

    Halogenation: Introduction of chlorine atoms to the pyridine ring.

    Amination: Substitution of a halogen atom with an amine group.

    Fluorination: Introduction of fluorine atoms to the phenyl ring.

Industrial Production Methods

Industrial production methods would likely involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. Specific details would depend on the proprietary processes of chemical manufacturing companies.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming N-oxides.

    Reduction: Reduction reactions could lead to the removal of halogen atoms or reduction of the pyridine ring.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, amines, fluorinating agents.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while substitution could introduce various functional groups to the pyridine ring.

Scientific Research Applications

3,4,6-Trichloro-N-(4-fluorophenyl)-5-(trifluoromethyl)pyridin-2-amine may have applications in:

    Medicinal Chemistry: Potential use as a pharmaceutical intermediate or active ingredient.

    Agricultural Chemistry: Possible use as a pesticide or herbicide.

    Materials Science: Utilization in the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. In agricultural chemistry, it could inhibit specific biochemical pathways in pests or weeds.

Comparison with Similar Compounds

Similar Compounds

    3,4,6-Trichloropyridine: A precursor in the synthesis of various pyridine derivatives.

    4-Fluoroaniline: A building block in the synthesis of fluorinated aromatic compounds.

    5-(Trifluoromethyl)pyridine:

Uniqueness

3,4,6-Trichloro-N-(4-fluorophenyl)-5-(trifluoromethyl)pyridin-2-amine is unique due to the combination of its halogenated pyridine ring and fluorinated phenyl group, which may confer specific chemical and biological properties not found in other compounds.

Properties

IUPAC Name

3,4,6-trichloro-N-(4-fluorophenyl)-5-(trifluoromethyl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Cl3F4N2/c13-8-7(12(17,18)19)10(15)21-11(9(8)14)20-6-3-1-5(16)2-4-6/h1-4H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXEUWUMXAHTUKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=C(C(=C(C(=N2)Cl)C(F)(F)F)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Cl3F4N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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